(5-Methylpyridazin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methylpyridazin-4-yl)methanol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylpyridazin-4-yl)methanol typically involves the functionalization of the pyridazine ring. One common method is the reduction of (5-Methylpyridazin-4-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(5-Methylpyridazin-4-yl)methanol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: (5-Methylpyridazin-4-yl)methanone
Reduction: (5-Methylpyridazin-4-yl)methane
Substitution: (5-Methylpyridazin-4-yl)chloromethane
Scientific Research Applications
(5-Methylpyridazin-4-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methylpyridazin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows for hydrogen bonding and other interactions that can modulate the activity of these targets . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the methyl and hydroxyl groups.
Pyridazinone: A derivative with a keto group instead of the hydroxyl group.
(5-Methylpyridazin-3-yl)methanol: A positional isomer with the hydroxyl group at a different position on the ring.
Uniqueness
(5-Methylpyridazin-4-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group on the pyridazine ring. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
(5-methylpyridazin-4-yl)methanol |
InChI |
InChI=1S/C6H8N2O/c1-5-2-7-8-3-6(5)4-9/h2-3,9H,4H2,1H3 |
InChI Key |
XWXAVLAHXJPLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.